molecular formula C8H7NS B8742928 3-Methylthieno[3,2-b]pyridine

3-Methylthieno[3,2-b]pyridine

Cat. No. B8742928
M. Wt: 149.21 g/mol
InChI Key: RHSSAEZVCVVURO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08110580B2

Procedure details

Prepare three microwavable reaction vials containing 3-bromo-thieno[3,2-b]pyridine (214 mg, 1.0 mmol) and methylboronic acid (180 mg, 3.0 mmol) in DME/water/EtOH=7/3/1 (4 mL). Add 2 M Na2CO3 (1.5 mL, 3.0 mmol) and bubble in nitrogen gas for 15 min. Add Pd(PPh3)4 (58 mg, 0.05 mmol) and seal the vials. Heat the vials at 130° C. for 30 min in the microwave. Combine all the reaction mixtures, add water and CH2Cl2 and extract. Separate the CH2Cl2 layer, dry over Na2SO4, filter, and evaporate. Purify the resulting material using silica gel chromatography, eluting with hexane:ethyl acetate: 2 M NH3 in MeOH=20:4:1, to give the title compound (193 mg, 43%. ES/MS m/z 150 (M+1)+.
Quantity
214 mg
Type
reactant
Reaction Step One
Quantity
180 mg
Type
reactant
Reaction Step One
[Compound]
Name
7/3/1
Quantity
4 mL
Type
reactant
Reaction Step One
Name
DME water EtOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
58 mg
Type
catalyst
Reaction Step Four
Name

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:6]2=[N:7][CH:8]=[CH:9][CH:10]=[C:5]2[S:4][CH:3]=1.[CH3:11]B(O)O.C([O-])([O-])=O.[Na+].[Na+].O>COCCOC.O.CCO.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C(Cl)Cl>[NH3:7].[CH3:11][C:2]1[C:6]2=[N:7][CH:8]=[CH:9][CH:10]=[C:5]2[S:4][CH:3]=1 |f:2.3.4,6.7.8,^1:35,37,56,75|

Inputs

Step One
Name
Quantity
214 mg
Type
reactant
Smiles
BrC1=CSC=2C1=NC=CC2
Name
Quantity
180 mg
Type
reactant
Smiles
CB(O)O
Name
7/3/1
Quantity
4 mL
Type
reactant
Smiles
Name
DME water EtOH
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCOC.O.CCO
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
58 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepare
CUSTOM
Type
CUSTOM
Details
three microwavable reaction vials
CUSTOM
Type
CUSTOM
Details
bubble in nitrogen gas for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the reaction mixtures
EXTRACTION
Type
EXTRACTION
Details
extract
CUSTOM
Type
CUSTOM
Details
Separate the CH2Cl2 layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
evaporate
CUSTOM
Type
CUSTOM
Details
Purify the resulting material
WASH
Type
WASH
Details
eluting with hexane

Outcomes

Product
Name
Type
product
Smiles
N
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
CC1=CSC=2C1=NC=CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.